8-Metilsulfinil-n-octilglucosinolato

Descripción general

Descripción

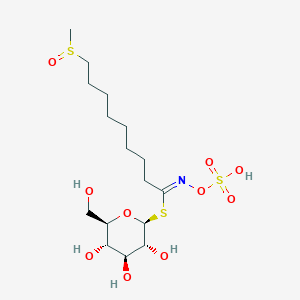

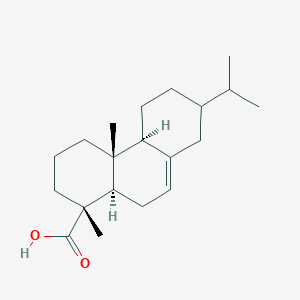

Glucohirsutin is a glucosinolate, a class of natural plant compounds found principally in the plant order Brassicales . It is also known as 8-Methylsulfinyloctyl glucosinolate . The chemical formula of Glucohirsutin is C16H30NO10S3 .

Synthesis Analysis

Glucosinolates, including Glucohirsutin, are extracted from ground plant materials with a methanol-water mixture at high temperatures to disable myrosinase activity . The resulting extract is purified using an ion-exchange column. After sulfatase treatment, the desulfoglucosinolates are eluted with water and the eluate is freeze-dried .

Molecular Structure Analysis

The molecular structure of Glucohirsutin is characterized by a core sulfated isothiocyanate group, which is conjugated to thioglucose, and a further R- group . Both the glucose and the central carbon of the isothiocyanate are often further modified .

Chemical Reactions Analysis

The biological activity of Glucohirsutin, like other glucosinolates, is released upon tissue damage, when they are mixed with the enzyme myrosinase . This results in the formation of pungent and toxic breakdown products, such as isothiocyanates and nitriles .

Physical And Chemical Properties Analysis

Glucohirsutin has a molecular weight of 531.7 g/mol . More specific physical and chemical properties of Glucohirsutin were not found in the search results.

Aplicaciones Científicas De Investigación

Mecanismo de defensa de las plantas

El glucohirsutin, como un tipo de glucosinolato, juega un papel en los mecanismos de defensa de las plantas contra las plagas y las enfermedades. Está involucrado en un proceso complejo donde puede hidrolizarse en compuestos que son tóxicos para los patógenos y los herbívoros .

Salud del suelo y crecimiento de las plantas

Los estudios han demostrado que el glucohirsutin puede influir en la salud del suelo y el crecimiento de las plantas. Puede afectar la composición microbiana del suelo, lo que a su vez puede afectar la salud y el desarrollo de las plantas .

Valor nutricional en las semillas

El glucohirsutin se ha identificado en semillas como Biscutella laevigata, contribuyendo a su valor nutricional y potenciales beneficios para la salud cuando se consumen .

Respuesta al estrés ambiental

La investigación indica que los niveles de glucohirsutin en las plantas pueden cambiar en respuesta a factores estresantes ambientales, como baja glutationa o estrés oxidativo leve, lo que puede afectar la resistencia de las plantas .

Procesos metabólicos

En Arabidopsis thaliana, se ha observado la acumulación de glucohirsutin en determinadas condiciones, lo que sugiere un papel en los procesos metabólicos de la planta, particularmente durante la infección por patógenos .

Potenciales beneficios para la salud

Si bien no está directamente relacionado con el glucohirsutin, los glucosinolatos en general se han estudiado por sus potenciales beneficios para la salud en humanos, animales y plantas debido a sus propiedades ricas en azufre .

Mecanismo De Acción

Target of Action:

The primary targets of 8-Methylsulfinyl-n-octyl glucosinolate are enzymes involved in the biosynthesis of glucosinolates. Specifically, it interacts with the gene methylthioalkylmalate synthase1 (MAM1), which plays a crucial role in chain elongation of methionine-derived glucosinolates . MAM1 determines whether methionine (Met) is extended predominantly by one or two methylene groups, resulting in glucosinolates with three- or four-carbon side chains.

Mode of Action:

When plant tissue is damaged (e.g., by herbivores), glucosinolates come into contact with myrosinases, which hydrolyze them. This process leads to the formation of unstable aglycones, which rearrange into various bioactive compounds, including isothiocyanates, nitriles, and thiocyanates . The mode of action involves the condensation of 2-oxo-4-methylthiobutanoic acid with acetyl-coenzyme A, catalyzed by MAM1. This elongates the Met chain and contributes to glucosinolate diversity.

Biochemical Pathways:

Glucosinolates are derived from Met and contain a β-thio-glucose moiety, a sulfonated oxime, and a variable side chain. The additional methylene groups in the side chain arise from acetyl-coenzyme A through an acetyl-CoA condensation/decarboxylation cycle, adding one methylene group per cycle . These compounds play roles in plant defense against herbivores and pathogens.

Result of Action:

The action of 8-Methylsulfinyl-n-octyl glucosinolate leads to the production of bioactive derivatives, such as isothiocyanates. These derivatives have diverse effects, including antimicrobial, anticancer, and insect-repellent properties . The cellular effects involve modulation of gene expression and metabolic pathways.

Safety and Hazards

Direcciones Futuras

Research on glucosinolates, including Glucohirsutin, has focused on their potential health benefits . There is a need to explore and improve glucosinolate-rich sources, which should be emphasized to obtain natural bioactive compounds/active ingredients that can be included among synthetic and commercial products for use in maintaining and promoting health . Further development of advanced research on compounds pharmacokinetics, their molecular mode of action, genetics based on biosynthesis, their uses in promoting the health of living organisms is highlighted .

Análisis Bioquímico

Biochemical Properties

Glucohirsutin is involved in several biochemical reactions within plants. It interacts with enzymes such as myrosinase, which hydrolyzes glucosinolates to produce biologically active compounds like isothiocyanates. These interactions are essential for the plant’s defense system. Glucohirsutin also interacts with proteins and other biomolecules, contributing to its role in biochemical pathways .

Cellular Effects

Glucohirsutin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in defense responses, leading to enhanced resistance against herbivores and pathogens. Additionally, glucohirsutin impacts cellular metabolism by modulating the activity of enzymes involved in primary and secondary metabolic pathways .

Molecular Mechanism

The molecular mechanism of glucohirsutin involves its hydrolysis by myrosinase to produce isothiocyanates, which are potent bioactive compounds. These isothiocyanates can bind to and inhibit the activity of specific enzymes, leading to changes in gene expression and cellular function. Glucohirsutin’s interaction with transcription factors and other regulatory proteins further modulates its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glucohirsutin have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that glucohirsutin is relatively stable under certain conditions but can degrade over time, leading to a decrease in its bioactivity. Long-term studies have shown that glucohirsutin can have sustained effects on cellular function, particularly in enhancing defense responses .

Metabolic Pathways

Glucohirsutin is involved in several metabolic pathways, including the glucosinolate biosynthetic pathway. It interacts with enzymes such as cytochrome P450s and glycosyltransferases, which are crucial for its biosynthesis and modification. Glucohirsutin also affects metabolic flux and metabolite levels, contributing to its role in plant defense and other physiological processes .

Transport and Distribution

Within cells and tissues, glucohirsutin is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it exerts its bioactive effects. The transport and distribution of glucohirsutin are essential for its role in plant defense and other biological functions .

Subcellular Localization

Glucohirsutin is localized in specific subcellular compartments, including the vacuole and cytoplasm. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments. The subcellular localization of glucohirsutin is crucial for its interaction with enzymes and other biomolecules, contributing to its overall bioactivity .

Propiedades

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-9-methylsulfinyl-N-sulfooxynonanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO10S3/c1-29(22)9-7-5-3-2-4-6-8-12(17-27-30(23,24)25)28-16-15(21)14(20)13(19)11(10-18)26-16/h11,13-16,18-21H,2-10H2,1H3,(H,23,24,25)/b17-12-/t11-,13-,14+,15-,16+,29?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMDJOOLATZDQL-OTNWBXTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)CCCCCCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347084 | |

| Record name | Glucohirsutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21973-60-4 | |

| Record name | Glucohirsutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4S,4As,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-4-yl]-[4-(3,4-difluorophenyl)piperazin-1-yl]methanone](/img/structure/B1494601.png)

![3-(5'-O-Dimethoxytrityl)-beta-D-2-deoxyribofuranosyl)-6-methylpyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B1494602.png)

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(pyridin-2-yl)phenyl]propanoicacid](/img/structure/B1494604.png)

![6-[5-(4-Aminobutyl)-3-chloro-2-fluorophenyl]-3-phenyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B1494630.png)